Propyl red

Catalog No.
S703862
CAS No.
2641-01-2
M.F
C19H23N3O2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl red

CAS Number

2641-01-2

Product Name

Propyl red

IUPAC Name

2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24)

InChI Key

LIIDWKDFORMMDQ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Acid-Base Titration:

Propyl red serves as a visual indicator in acid-base titrations. It changes color depending on the pH of the solution, allowing researchers to monitor the progress of the titration and determine the endpoint, which is the point at which the acid and base have completely reacted. Propyl red exhibits a red color in acidic solutions (pH below 4.8) and a yellow color in basic solutions (pH above 6.0) [Science Lab Supplies, ]. The transition zone, where the color changes from red to yellow, lies between pH 4.8 and 6.0, offering a clear visual indication of the endpoint.

Other Applications:

Beyond acid-base titrations, propyl red finds application in various scientific research settings, including:

  • Monitoring reactions: Propyl red's color change can be used to monitor the progress of other types of reactions where pH changes occur.
  • Blood pH analysis: While not used clinically, propyl red can be employed in educational settings to demonstrate the concept of blood pH and its importance in maintaining physiological balance.
  • Teaching tool: Due to its vivid color change and well-defined transition range, propyl red is often used as a teaching tool to introduce students to the concept of pH and acid-base indicators.

Propyl red is an organic compound classified as a pH indicator, primarily used in acid-base titrations. Its chemical structure features an azo group (-N=N-) that links two aromatic rings: one derived from benzoic acid and the other from a dipropylamino-substituted phenyl ring. This configuration contributes to its distinct color properties, displaying a red color in acidic solutions (pH below 4.8) and transitioning to yellow in basic solutions (pH above 6.0) with a transition zone between pH 4.8 and 6.0 . The presence of the carboxylic acid group (-COOH) indicates acidic characteristics, while the dipropylamine group enhances the molecule's polarity.

There is no current information available regarding the mechanism of action of propyl red in biological systems or its interaction with other compounds.

Due to the limited research on propyl red, specific safety information is unavailable. However, as an azo dye, it's important to exercise caution as some azo dyes can be mutagenic or carcinogenic []. Standard laboratory practices for handling unknown chemicals should be followed.

The primary chemical reaction of propyl red occurs during acid-base titrations, where it undergoes protonation and deprotonation depending on the pH of the solution. In acidic conditions, the compound retains its protonated form, exhibiting a red color. As the pH increases and the solution becomes more basic, propyl red loses protons, leading to a color change to yellow. This reversible reaction can be summarized as follows:

  • In acidic solution:
    Propyl Red protonated Red Color\text{Propyl Red protonated }\rightarrow \text{Red Color}
  • In basic solution:
    Propyl Red deprotonated Yellow Color\text{Propyl Red deprotonated }\rightarrow \text{Yellow Color}

Propyl red can be synthesized through various methods, typically involving diazotization reactions followed by coupling reactions. A common synthetic route includes:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with an appropriate coupling component, such as a substituted phenol or amine, resulting in the formation of propyl red.

This process allows for the introduction of specific substituents that can fine-tune the properties of the final product.

Propyl red is primarily used in:

  • Acid-Base Titrations: As a visual indicator to determine the endpoint of titrations.
  • pH Monitoring: In various laboratory experiments where tracking changes in acidity or alkalinity is essential.
  • Research Settings: It serves as a tool for studying reaction mechanisms involving acid-base interactions due to its clear colorimetric changes .

Several compounds exhibit similar properties or structures to propyl red. Below is a comparison highlighting their unique features:

Compound NameChemical StructureUnique Features
Methyl RedAzo dye with methyl substituentChanges color at lower pH (pH 4.4 red to yellow)
Phenol RedAzo dye with phenolic structureColor change occurs between pH 6.8 and 8.4
Bromothymol BlueAzo dye with bromine substitutionTransitions from yellow at pH <6 to blue at pH >7.6
Thymol BlueAzo dye with two transition rangesChanges color at both acidic (pH <1.2) and basic (pH >9.6)

Propyl red's unique characteristic lies in its specific transition range and its azo structure linking two aromatic systems, differentiating it from other indicators that may have broader or narrower pH ranges for color change .

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

2641-01-2

General Manufacturing Information

Benzoic acid, 2-[2-[4-(dipropylamino)phenyl]diazenyl]-: INACTIVE

Dates

Modify: 2023-08-15

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